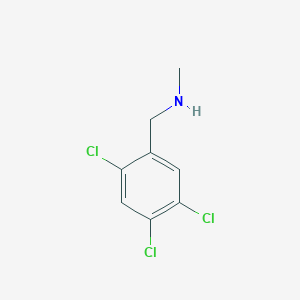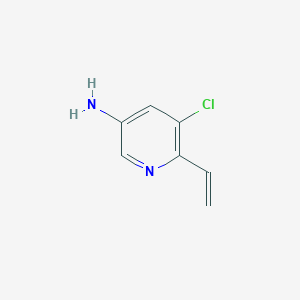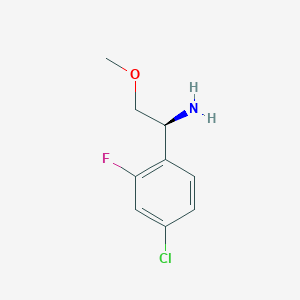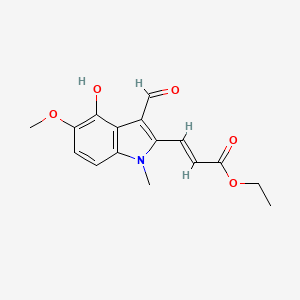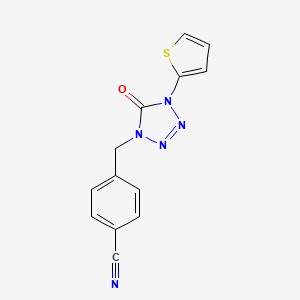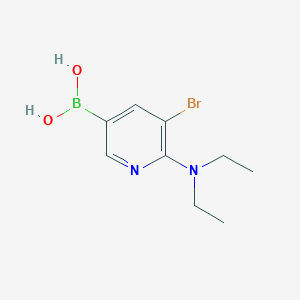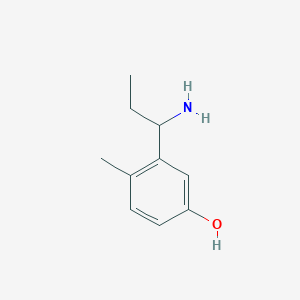
3-(1-Aminopropyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropyl)-4-methylphenol is an organic compound characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of substitution.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various substituted amines.
Substitution: Ethers or esters depending on the reagents used.
Scientific Research Applications
3-(1-Aminopropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenolic hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar in structure but contains an imidazole ring instead of a phenol ring.
1-Aminopropyl-3-methylimidazolium chloride: An ionic liquid with similar functional groups but different overall properties.
Uniqueness
3-(1-Aminopropyl)-4-methylphenol is unique due to its specific combination of an amino group and a methylphenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(1-aminopropyl)-4-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)9-6-8(12)5-4-7(9)2/h4-6,10,12H,3,11H2,1-2H3 |
InChI Key |
BVJDAMLAJZDFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


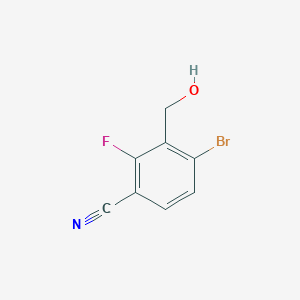

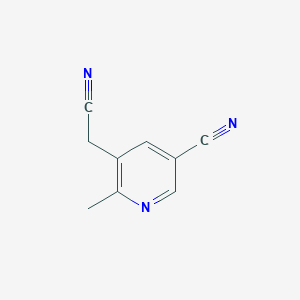
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
